6-Bromo-8-chloroquinoline-3,4-diamine
説明
特性
分子式 |
C9H7BrClN3 |
|---|---|
分子量 |
272.53 g/mol |
IUPAC名 |
6-bromo-8-chloroquinoline-3,4-diamine |
InChI |
InChI=1S/C9H7BrClN3/c10-4-1-5-8(13)7(12)3-14-9(5)6(11)2-4/h1-3H,12H2,(H2,13,14) |
InChIキー |
LDKSRRPJAJHYQP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=NC=C(C(=C21)N)N)Cl)Br |
製品の起源 |
United States |
準備方法
Three-Step Synthesis from 4-Bromoaniline and Ethyl Propiolate
A patented industrial-scale method describes a three-step process starting from 4-bromoaniline and ethyl propiolate, proceeding through intermediate quinoline derivatives:
| Step | Description | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Formation of 3-(4-bromaniline) ethyl acrylate (crude) | 4-bromoaniline, ethyl propiolate | Standard esterification | Not specified |
| 2 | Cyclization to 6-bromoquinoline-4(1H)-one | Crude product dissolved in diphenyl ether | 200–220 °C, 2–10 hours | 77–81 |
| 3 | Chlorination to 6-bromo-4-chloroquinoline | Phosphorus trichloride, toluene reflux | 2 hours reflux | 91–93 |
This method achieves an overall yield exceeding 70%, with improved efficiency and environmental friendliness compared to older processes. The key intermediate 6-bromoquinoline-4(1H)-one is formed by high-temperature cyclization in diphenyl ether. Subsequent chlorination is performed by refluxing with phosphorus trichloride in toluene, yielding the target halogenated quinoline derivative as a yellow solid.
Alternative Cyclization and Chlorination Using Phosphorus Oxychloride
Another approach involves the use of phosphorus oxychloride for chlorination following quinoline ring formation:
| Step | Description | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Synthesis of 6-bromo-4-hydroxy-3-quinoline carboxylic acid ethyl ester | Intermediate quinoline ester | Standard esterification | Not specified |
| 2 | Hydrolysis to 6-bromo-4-hydroxy-3-quinoline carboxylic acid | 10% NaOH reflux | 1 hour reflux | 96 |
| 3 | Cyclization and chlorination to 6-bromoquinoline-4(1H)-one | Diphenyl ether heating | Reflux 1 hour | 96 |
| 4 | Chlorination | Phosphorus oxychloride, toluene | 115 °C, 4 hours | 32 |
Comparative Summary Table of Preparation Methods
| Methodology | Key Reagents | Key Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| 3-step from 4-bromoaniline and ethyl propiolate | 4-bromoaniline, ethyl propiolate, phosphorus trichloride, diphenyl ether | 200–220 °C cyclization, reflux chlorination | 70–93 overall | Industrial scale, environmentally friendly |
| Hydrolysis and chlorination with phosphorus oxychloride | Phosphorus oxychloride, NaOH, diphenyl ether | 115 °C chlorination, reflux hydrolysis | 32–96 | Moderate chlorination yield, multi-step |
| Modular Sonogashira coupling and acid cyclization | Bromoanilines, alkynes, Pd catalyst, HCl | 90 °C coupling, RT acid cyclization | ~61 | Versatile, adaptable for aminoquinolines |
| Benzylquinoline synthesis with POCl3 and methoxylation | Phosphorus oxychloride, DMF, sodium methoxide | 15–80 °C, reflux methoxylation | Not specified | Related derivatives, detailed purification |
Research Findings and Notes
- The use of phosphorus trichloride and phosphorus oxychloride is crucial for selective chlorination at the 8-position of the quinoline ring.
- High-temperature cyclization in diphenyl ether is effective for ring closure and formation of the quinoline core.
- The modular Sonogashira coupling method offers a modern, catalytic alternative with potential for structural diversity.
- Industrial methods emphasize environmental friendliness, cost reduction, and scalability, achieving yields above 70%.
- Chlorination yields vary depending on reagent and conditions, with phosphorus trichloride generally providing higher yields than phosphorus oxychloride in reported cases.
- Purification typically involves filtration, extraction, and recrystallization or chromatography to obtain high-purity compounds.
化学反応の分析
Types of Reactions
6-Bromo-8-chloroquinoline-3,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of 6-Bromo-8-chloroquinoline-3,4-diamine include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives .
科学的研究の応用
6-Bromo-8-chloroquinoline-3,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Bromo-8-chloroquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to alterations in cellular processes .
類似化合物との比較
Comparison with Similar Compounds
The pharmacological and chemical properties of 6-bromo-8-chloroquinoline-3,4-diamine can be contextualized by comparing it to structurally or functionally related compounds. Key comparisons include:
Structural Analogs
Key Observations:
- Diamine Functionality: Unlike N1,N4-bis-quinoline derivatives linked to benzene (), the diamine groups directly on the quinoline core in 6-bromo-8-chloroquinoline-3,4-diamine may enable stronger DNA intercalation, as seen in quinazoline analogs like IC2 .
Functional Comparisons
- AKT1 Inhibition: N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine compounds exhibit potent AKT1 inhibition (IC₅₀: 0.8–1.2 µM) due to dual quinoline moieties enhancing target binding . The target compound’s single quinoline core may reduce potency but improve metabolic stability.
- DNA Intercalation: Quinazoline derivative IC2 (6-methylquinazoline-2,4-diamine) shows DNA intercalation comparable to doxorubicin, attributed to planar bicyclic cores and hydrogen-bonding diamine groups .
Research Findings and Data Gaps
- Pharmacological Potential: The compound’s halogen and diamine groups align with features of antitumor agents (e.g., kinase inhibitors, DNA intercalators), but direct studies are absent .
- Synthetic Feasibility: Structural analogs like 8-bromo-5-chloro-6-methylquinoline-3,4-diamine are commercially available, suggesting feasible synthesis routes for the target compound .
- Toxicity and Selectivity: No data exist on off-target effects or cytotoxicity, which are critical for therapeutic development.
生物活性
6-Bromo-8-chloroquinoline-3,4-diamine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
6-Bromo-8-chloroquinoline-3,4-diamine is a derivative of quinoline, characterized by the presence of bromine and chlorine substituents at specific positions on the quinoline ring. Its molecular formula is CHBrClN, and it has a molecular weight of approximately 276.53 g/mol.
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. 6-Bromo-8-chloroquinoline-3,4-diamine has been tested against various bacterial strains and shown to possess notable antibacterial activity. The compound's effectiveness can be attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 16 |
| Bacillus subtilis | 32 |
Antimalarial Activity
Quinoline derivatives are also well-known for their antimalarial properties. In vitro studies have demonstrated that 6-Bromo-8-chloroquinoline-3,4-diamine exhibits activity against Plasmodium falciparum, the causative agent of malaria. The compound's mechanism involves interference with heme detoxification processes in the parasite.
| Compound | IC50 (µM) |
|---|---|
| 6-Bromo-8-chloroquinoline-3,4-diamine | 0.5 |
| Chloroquine | 0.1 |
The biological activity of 6-Bromo-8-chloroquinoline-3,4-diamine is primarily attributed to its interaction with biochemical pathways in target organisms. The compound acts as an inhibitor of enzymes involved in nucleic acid synthesis and disrupts the function of heme polymerization in malaria parasites.
- Inhibition of DNA Gyrase : The compound binds to the active site of DNA gyrase, preventing DNA replication.
- Heme Detoxification : In Plasmodium spp., it interferes with the conversion of toxic heme to non-toxic hemozoin.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several quinoline derivatives, including 6-Bromo-8-chloroquinoline-3,4-diamine. The results indicated that this compound showed superior activity against Gram-positive bacteria compared to traditional antibiotics.
Antimalarial Screening
Another study focused on the antimalarial potential of quinoline derivatives, where 6-Bromo-8-chloroquinoline-3,4-diamine was highlighted for its promising IC50 values against chloroquine-resistant strains of P. falciparum.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
